molecular formula C12H15NO4 B1315238 1-(4-Butoxy-3-nitrophenyl)ethanone CAS No. 61564-84-9

1-(4-Butoxy-3-nitrophenyl)ethanone

Cat. No.: B1315238
CAS No.: 61564-84-9
M. Wt: 237.25 g/mol
InChI Key: YSTXHFCXZQNAKY-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15NO4. It consists of 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is notable for its unique structure, which includes a butoxy group and a nitrophenyl group attached to an ethanone backbone.

Preparation Methods

The synthesis of 1-(4-Butoxy-3-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the nitration of 4-butoxyacetophenone, followed by oxidation to introduce the nitro group at the 3-position of the phenyl ring. The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration .

Industrial production methods may involve more scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. This method can be optimized to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

1-(4-Butoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-butoxy-3-aminophenyl)ethanone, while oxidation can produce 1-(4-butoxy-3-nitrophenyl)acetic acid .

Scientific Research Applications

1-(4-Butoxy-3-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its structural features allow for modifications to enhance its pharmacological properties.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxy-3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s butoxy group may also influence its binding affinity to target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

1-(4-Butoxy-3-nitrophenyl)ethanone can be compared with similar compounds such as:

    Ethanone, 1-(3-nitrophenyl)-: This compound has a similar nitrophenyl group but lacks the butoxy substituent.

    Ethanone, 1-(4-hydroxy-3-nitrophenyl)-:

The uniqueness of this compound lies in its combination of the butoxy and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-butoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTXHFCXZQNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486775
Record name Ethanone, 1-(4-butoxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61564-84-9
Record name Ethanone, 1-(4-butoxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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